1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate
Description
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate is a diester derivative of cyclohexane-1,4-dicarboxylic acid, featuring a 1,3-dioxoisoindolin-2-yl group and a methyl substituent. This compound is structurally characterized by a central cyclohexane ring with ester linkages at positions 1 and 2.
Properties
IUPAC Name |
4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-23-16(21)10-6-8-11(9-7-10)17(22)24-18-14(19)12-4-2-3-5-13(12)15(18)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBBCBMKMSMCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248296-99-1 | |
| Record name | 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl cyclohexane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclohexane-1,4-dicarboxylate core. This core can be synthesized through various methods, such as the Diels-Alder reaction, followed by subsequent functional group modifications to introduce the 1,3-dioxoisoindolin-2-yl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:
- Synthetic Routes : The synthesis typically involves multi-step processes starting from cyclohexane-1,4-dicarboxylate precursors. Methods such as Diels-Alder reactions are commonly employed to establish the core structure before functionalization with the isoindolin moiety.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biology
Research has indicated potential biological activities associated with this compound:
- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological investigation.
- Biological Pathways Modulation : Its structural features may allow it to interact with various biological targets, potentially influencing signaling pathways relevant to disease processes .
Medicine
The compound shows promise in pharmaceutical applications:
- Drug Development : As a precursor for novel pharmaceuticals, it has been explored for its therapeutic potential against various diseases. The unique structural attributes may enhance bioavailability and efficacy .
- Case Studies : Research has focused on synthesizing derivatives that exhibit antimicrobial properties or modulate inflammatory responses, showcasing its versatility in drug design .
Industry
In industrial settings, this compound can be valuable due to its chemical properties:
- Material Production : It is used in the synthesis of advanced materials and chemical intermediates that have applications in coatings and polymers.
- Chemical Intermediates : The compound's ability to participate in various chemical reactions makes it suitable for producing intermediates used in agrochemicals and specialty chemicals .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactivity including oxidation and reduction |
| Biology | Enzyme inhibition | Potential modulation of metabolic pathways |
| Medicine | Drug precursor | Promising therapeutic candidates against infections |
| Industry | Advanced materials production | Valuable for creating chemical intermediates |
Mechanism of Action
The mechanism by which 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Cyclohexane-1,4-Dicarboxylate Derivatives
- Dimethyl Cyclohexane-1,4-Dicarboxylate : A simpler analogue lacking functional groups beyond methyl esters. It serves as a precursor in coordination chemistry and polymer synthesis .
- Methyl 3-Phenylpropyl Cyclohexane-1,4-Dicarboxylate (15) : Features a phenylpropyl substituent, synthesized via alkylation and hydrolysis steps. This compound highlights the versatility of cyclohexane dicarboxylates in introducing diverse substituents .
- cis-1-Methyl 4-(1-Phenylprop-2-yn-1-yl) Cyclohexane-1,4-Dicarboxylate (1a) : Contains a propargylic ester group, synthesized using propargyl alcohol and EDCI/DMAP. The alkyne moiety enables further functionalization via click chemistry .
Heterocyclic Derivatives
- Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate (7): A chiral dioxolane derivative with a hydroxylphenyl group. Its synthesis involves condensation reactions, and it exhibits notable antibacterial activity (MIC: 4.8–5000 µg/mL) .
Physicochemical Properties
The target compound’s 1,3-dioxoisoindolinyl group contributes to distinct NMR signals (aromatic protons at 7.80–7.89 ppm) and reduced solubility compared to alkyl-substituted analogues.
Biological Activity
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate (CAS Number: 2248296-99-1) is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 331.32 g/mol. Its structure includes a cyclohexane ring substituted with a 1,3-dioxoisoindolin-2-yl group and a 4-methyl group, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N O₆ |
| Molecular Weight | 331.32 g/mol |
| CAS Number | 2248296-99-1 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from cyclohexane-1,4-dicarboxylate precursors. Methods such as the Diels-Alder reaction and subsequent functional group modifications are commonly employed to introduce the isoindoline moiety .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail various aspects of its biological activity.
Enzyme Inhibition
The compound has been investigated for its role in enzyme inhibition. The presence of the dioxoisoindoline moiety may facilitate interactions with various enzymes, potentially modulating their activity. This interaction is crucial for developing therapeutic agents targeting specific biological pathways .
Case Studies
A notable case study involved the synthesis of similar isoindoline derivatives which were tested for their antibacterial and antifungal activities. These studies revealed that many derivatives exhibited promising results against pathogenic microorganisms, indicating that structural modifications could enhance biological activity .
The mechanism through which this compound exerts its effects is likely multifaceted:
- Binding Affinity: The structural components may enhance binding to target proteins or enzymes.
- Modulation of Biological Pathways: By interacting with specific receptors or enzymes, the compound may influence various signaling pathways within cells.
Comparative Analysis with Similar Compounds
To understand the biological activity better, it is essential to compare this compound with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-(1,3-Dioxoisoindolin-2-YL) acetic acid | Moderate antibacterial properties |
| 1-(1,3-Dioxoisoindolin-2-YL) methyl ester | Significant antifungal activity |
| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | Inhibitory effects on certain enzymes |
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic protocols for preparing 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate, and how can its purity be optimized? A1:
- Synthesis : The compound is typically synthesized via a multi-step esterification reaction. A common approach involves coupling 1,3-dioxoisoindoline derivatives with methyl-substituted cyclohexane dicarboxylic acid precursors using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Recrystallization from ethanol or acetonitrile can further improve purity.
- Characterization : Confirm structural integrity via H and C NMR (nuclear magnetic resonance), IR spectroscopy (to verify ester carbonyl stretches at ~1750 cm), and high-resolution mass spectrometry (HRMS) .
Advanced Mechanistic Studies
Q2: How can researchers investigate the compound’s potential role in modulating biochemical pathways, such as anti-inflammatory or anti-cancer mechanisms? A2:
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (via MTT assays) and apoptosis markers (e.g., caspase-3 activation). For anti-inflammatory activity, measure inhibition of COX-2 or NF-κB pathways using ELISA or Western blotting .
- Isotopic labeling : Incorporate C or H isotopes into the dioxoisoindolin moiety to track metabolic pathways in vivo.
- Contradiction resolution : If conflicting bioactivity data arise, validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. mitochondrial membrane potential assays) and ensure compound stability in assay buffers (e.g., pH-dependent degradation checks) .
Structural and Stereochemical Analysis
Q3: What advanced techniques are critical for resolving stereochemical ambiguities in the cyclohexane dicarboxylate core? A3:
- X-ray crystallography : Determine absolute configuration by growing single crystals in solvents like chloroform/hexane mixtures. Compare experimental data with computational models (e.g., density functional theory (DFT)-optimized structures) .
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Monitor retention times and compare with racemic mixtures .
- Circular dichroism (CD) : Correlate observed Cotton effects with theoretical CD spectra from quantum mechanical calculations to confirm stereochemistry .
Structure-Activity Relationship (SAR) Optimization
Q4: How can researchers systematically modify the compound’s structure to enhance its bioactivity or material properties? A4:
- Functional group substitution : Replace the methyl group on the cyclohexane ring with bulkier substituents (e.g., tert-butyl) to study steric effects on receptor binding. Introduce electron-withdrawing groups (e.g., nitro) to the dioxoisoindolin ring to alter electronic properties .
- Computational docking : Use molecular docking software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis studies .
- Materials science applications : Test dielectric properties (via impedance spectroscopy) or fluorescence behavior (using fluorimetry) by conjugating the compound with π-conjugated systems .
Data Contradiction and Reproducibility
Q5: How should researchers address discrepancies in reported biological activities or synthetic yields? A5:
- Reproducibility checks : Replicate experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions). Document solvent purity, catalyst lot numbers, and temperature gradients.
- Analytical cross-validation : Use multiple techniques (e.g., HPLC-MS for purity, DSC for thermal stability) to rule out impurities or polymorphic forms .
- Collaborative studies : Share samples with independent labs to verify bioactivity claims, particularly for assays sensitive to cell culture conditions (e.g., serum concentration, passage number) .
Industrial-Academic Research Synergy
Q6: What non-commercial methodologies from chemical engineering can improve the scalability of this compound’s synthesis? A6:
- Process intensification : Use microreactor systems to optimize exothermic esterification steps and reduce side reactions .
- Membrane separation : Implement nanofiltration membranes to recover catalysts (e.g., DMAP) and reduce waste .
- Technoeconomic analysis : Model energy and solvent consumption using software like Aspen Plus to identify cost drivers without commercial bias .
Interdisciplinary Applications
Q7: How can this compound be integrated into interdisciplinary studies, such as materials science or environmental chemistry? A7:
- Polymer composites : Incorporate into biodegradable polyesters via ring-opening polymerization; monitor degradation rates using GPC (gel permeation chromatography) .
- Environmental fate studies : Use LC-MS/MS to track hydrolysis products in simulated environmental matrices (e.g., pH 5–9 buffers) to assess ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
